molecular formula C8H15NO2 B079137 3-Propyl-L-proline CAS No. 14371-87-0

3-Propyl-L-proline

Cat. No. B079137
CAS RN: 14371-87-0
M. Wt: 157.21 g/mol
InChI Key: JYQLFFLYIKPHHN-MLWJPKLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propyl-L-proline is a non-proteinogenic amino acid that has gained attention in recent years due to its potential therapeutic applications. It is a cyclic amino acid that is structurally similar to proline, but with an additional propyl group attached to the nitrogen atom. 3-Propyl-L-proline has been found to possess a range of biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of 3-Propyl-L-proline is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and signaling pathways. For example, studies have shown that 3-Propyl-L-proline can inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

3-Propyl-L-proline has been found to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, it has also been found to possess antioxidant activity, which may contribute to its therapeutic potential.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Propyl-L-proline in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain types of experiments.

Future Directions

There are numerous potential future directions for research on 3-Propyl-L-proline. One area of focus could be on its potential use as an anti-inflammatory agent in the treatment of diseases such as arthritis. Another area of focus could be on its potential use as an anticancer agent, particularly in combination with other drugs. Additionally, further research is needed to better understand its mechanism of action and potential side effects, which could help to inform its use in future drug development.

Synthesis Methods

The synthesis of 3-Propyl-L-proline can be achieved through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create the desired compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method of chemical synthesis involves the reaction of L-proline with 1-bromo-3-propane to form 3-Propyl-L-proline.

Scientific Research Applications

3-Propyl-L-proline has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that 3-Propyl-L-proline can inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Another area of research has focused on the potential use of 3-Propyl-L-proline as an anticancer agent. Studies have shown that 3-Propyl-L-proline can induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.

properties

CAS RN

14371-87-0

Product Name

3-Propyl-L-proline

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2S)-3-propylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6?,7-/m0/s1

InChI Key

JYQLFFLYIKPHHN-MLWJPKLSSA-N

Isomeric SMILES

CCCC1CCN[C@@H]1C(=O)O

SMILES

CCCC1CCNC1C(=O)O

Canonical SMILES

CCCC1CCNC1C(=O)O

synonyms

Proline, 3-propyl- (8CI,9CI)

Origin of Product

United States

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